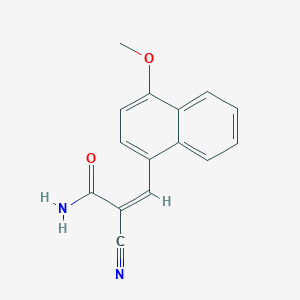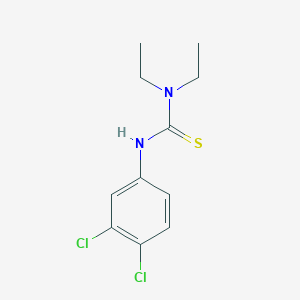![molecular formula C13H10N4O B5793016 4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5793016.png)
4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline is a chemical compound that has been widely studied in scientific research due to its potential as a therapeutic agent. This compound is also known as PPO, and it has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The mechanism of action of PPO is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. PPO has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
PPO has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation. It has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases. PPO has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using PPO in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under various conditions, which makes it suitable for use in a wide range of experiments. However, one limitation of using PPO is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many future directions for research on PPO. One area of interest is its potential as an anti-cancer agent, and further studies are needed to determine its efficacy and safety in humans. Other areas of research include its use in the treatment of neurodegenerative diseases, inflammation, and oxidative stress. Additionally, further studies are needed to determine the optimal dosage and administration of PPO for various therapeutic applications. Overall, the potential of PPO as a therapeutic agent makes it a promising area of research for the future.
合成法
The synthesis of PPO involves the reaction of 4-aminophenyl-5-pyridin-4-yl-1,3,4-oxadiazole-2-carboxylate with hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of PPO, which can be further purified using various methods such as recrystallization or column chromatography.
科学的研究の応用
PPO has been extensively studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising areas of research is its use as an anti-cancer agent. PPO has been found to have cytotoxic effects on cancer cells, and it has also been shown to inhibit the growth of tumors in animal models.
特性
IUPAC Name |
4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-8H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSLWUCJPFTYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-4-[4-(dimethylamino)phenyl]-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B5792940.png)
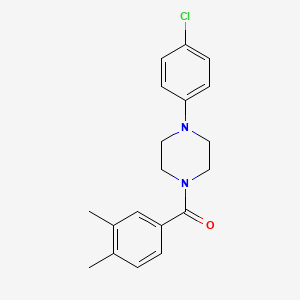
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5792959.png)
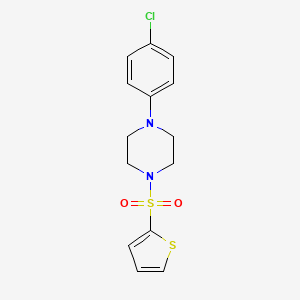
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide](/img/structure/B5792970.png)
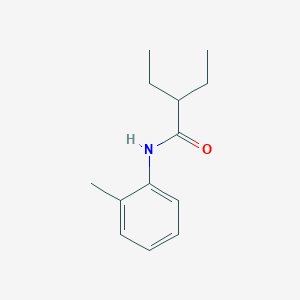
![2-[(benzylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5792999.png)
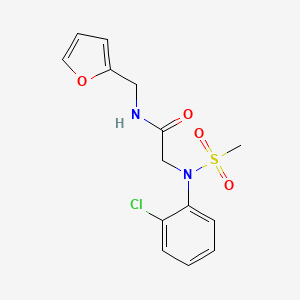
![N'-{[(3-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5793005.png)

